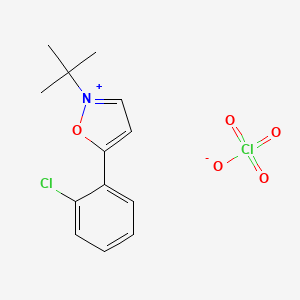
3,6-Acridinediamine, 2,7-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Acridinediamine, 2,7-diethyl- is a chemical compound with the molecular formula C17H19N3. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two amino groups at positions 3 and 6 on the acridine ring, and two ethyl groups at positions 2 and 7.
Méthodes De Préparation
The synthesis of 3,6-Acridinediamine, 2,7-diethyl- can be achieved through several methods. One common synthetic route involves the reaction of 2,7-diethylacridine with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the desired diamine. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Analyse Des Réactions Chimiques
3,6-Acridinediamine, 2,7-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The amino groups at positions 3 and 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a wide range of substituted acridines .
Applications De Recherche Scientifique
3,6-Acridinediamine, 2,7-diethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives, which are valuable in organic synthesis and materials science.
Biology: This compound is employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Acridine derivatives, including 3,6-Acridinediamine, 2,7-diethyl-, have shown potential as anticancer agents due to their ability to interfere with DNA replication and transcription.
Mécanisme D'action
The mechanism of action of 3,6-Acridinediamine, 2,7-diethyl- primarily involves its interaction with DNA. The compound intercalates between the base pairs of the DNA double helix, disrupting the normal structure and function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells .
The molecular targets of this compound include DNA and various enzymes involved in DNA metabolism. The pathways affected by its action include those related to cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
3,6-Acridinediamine, 2,7-diethyl- can be compared with other acridine derivatives, such as:
3,6-Diaminoacridine: This compound lacks the ethyl groups at positions 2 and 7, which can affect its chemical reactivity and biological activity.
Acridine Orange: A well-known fluorescent dye used in cell biology, which has different substituents on the acridine ring, leading to distinct optical properties and applications.
The uniqueness of 3,6-Acridinediamine, 2,7-diethyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
83951-93-3 |
|---|---|
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
2,7-diethylacridine-3,6-diamine |
InChI |
InChI=1S/C17H19N3/c1-3-10-5-12-7-13-6-11(4-2)15(19)9-17(13)20-16(12)8-14(10)18/h5-9H,3-4,18-19H2,1-2H3 |
Clé InChI |
YMHUEYFGYIOCQL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


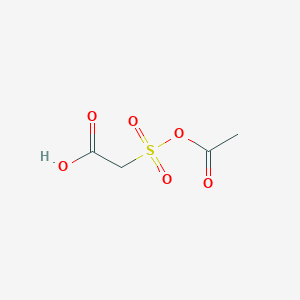
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
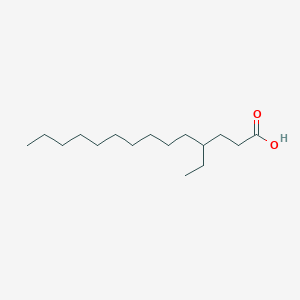
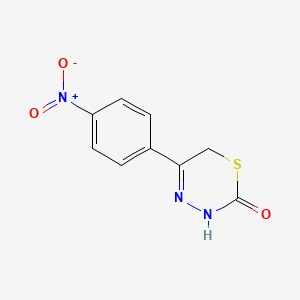
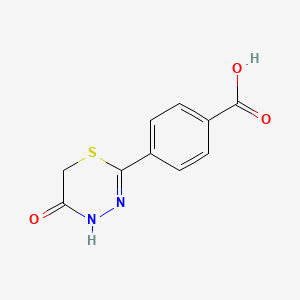
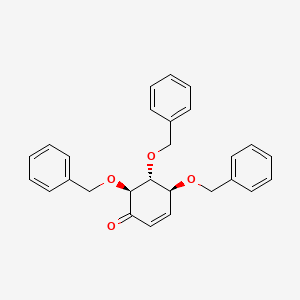
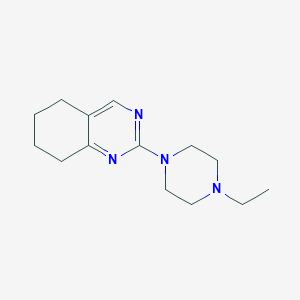
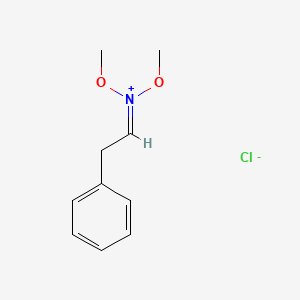
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
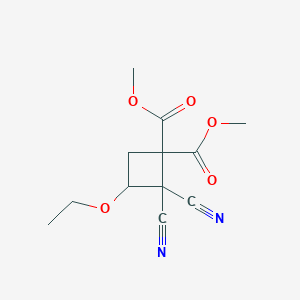
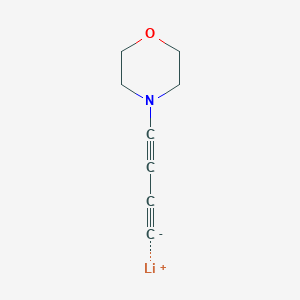
![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)
![(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B14412126.png)
